2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)-
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Overview
Description
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or other aldehydes.
Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the 4-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced pteridine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Pathways: It may interfere with metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.
Folic Acid: A vitamin that contains a pteridine ring and is essential for DNA synthesis and repair.
Uniqueness
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
1,3-dimethyl-7-(4-methylphenyl)-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C15H14N4O3/c1-8-4-6-9(7-5-8)10-13(20)17-11-12(16-10)18(2)15(22)19(3)14(11)21/h4-7H,1-3H3,(H,17,20) |
InChI Key |
DKVXSLOURKXIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N(C(=O)N3C)C)NC2=O |
Origin of Product |
United States |
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